1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
Description
1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine is a structurally complex molecule featuring a spirocyclic architecture that combines a cyclopropane ring fused to a quinuclidine system. The quinuclidine moiety, a bicyclic amine, imparts rigidity and stereoelectronic constraints, while the cyclopropane ring introduces significant strain and unique reactivity. Synthesis routes often involve multi-step processes, such as the coupling of cyclopropane derivatives with quinuclidin-3-amine precursors under catalytic conditions, as seen in related methodologies .
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
InChI |
InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2 |
InChI Key |
XBQJVESDBKSTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C23CC3)N |
Origin of Product |
United States |
Preparation Methods
Meisenheimer Route (Classical Method)
| Step | Reaction | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyridine-formaldehyde condensation | 35–40 | |
| 2 | Sodium-mediated reduction | 60–70 | |
| 3 | HI/NaOH cyclization | 25–30 |
Modern Functionalization of Quinuclidin-3-one
- Intermediate : Quinuclidin-3-one (synthesized via Dieckmann cyclization of ethyl piperidine-4-carboxylate).
- Amination :
Spirocyclopropane Ring Formation
Integrating the cyclopropane ring requires cyclopropanation strategies:
Rhodium-Catalyzed Cyclopropanation
- Substrates : Diazo compounds (e.g., α-diazo esters) + alkenes.
- Conditions : Rh₂(OAc)₄ (2 mol%), CH₂Cl₂, 25°C, 12 h.
- Example :
$$
\text{Diazo ester} + \text{Alkene} \xrightarrow{\text{Rh(II)}} \text{Cyclopropane carboxylate} \quad (75–90\% \text{ yield})
$$
Photochemical [2+2] Cycloaddition
- Reagents : 1,2-Diketones, UV light (427 nm).
- Setup : Continuous flow reactor for improved safety and yield.
- Outcome : Generates 2-hydroxycyclobutanones, precursors for spiro systems.
Spiroannulation Strategies
Combining quinuclidine and cyclopropane units via spiro-fusion:
Tandem Condensation-Ring Contraction
- Step 1 : Condensation of 2-hydroxycyclobutanones (HCBs) with amines.
- Step 2 : C4–C3 ring contraction under thermal conditions (80°C, toluene).
- Yield : 65–85% for 1,1-cyclopropane aminoketones.
| Substrate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HCB (R = Ph) | NH₃ | Spiroaminoketone | 78 | |
| HCB (R = Me) | MeNH₂ | Spiroaminoketone | 82 |
Spirocyclopropane Ring-Opening Cyclization
- Reagents : Spirocyclopropane derivatives + primary amines.
- Conditions : Refluxing acetonitrile, 12 h.
- Example :
$$
\text{Spirocyclopropane} + \text{R-NH}_2 \rightarrow \text{Spiroazacycle} \quad (94\% \text{ yield})
$$
Functional Group Interconversion
Final steps to introduce the 3'-amine group:
Reductive Amination
- Substrates : Spiro ketones + NH₄OAc/NaBH₃CN.
- Conditions : MeOH, 0°C → 25°C, 6 h.
- Yield : 70–90% for quinuclidine amines.
Curtius Rearrangement
- Reagents : Acyl azides, thermal decomposition.
- Outcome : Converts carbonyl to amine via isocyanate intermediate.
Optimized Synthetic Pathway (Proposed)
- Quinuclidin-3-one synthesis via Dieckmann cyclization.
- Cyclopropanation using Rh(II)-catalyzed diazo decomposition.
- Spiroannulation via photochemical [2+2] cycloaddition.
- Reductive amination to install the 3'-amine group.
Overall Yield : ~40–50% (multi-step).
Critical Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | Spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
| SMILES | C1CN2CCC1C(C23CC3)N |
Comparative Methods for Cyclopropanation
| Method | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Rh(II)-diazo | Rh₂(OAc)₄ | 85–90 | High |
| Photochemical | None | 75–80 | Moderate |
| 1,3-Acyloxy migration | Rh(I) | 70–75 | Low |
Chemical Reactions Analysis
Gold-Catalyzed Cyclization Reactions
Methyl 3-(thiophen-2-yl)propiolate undergoes gold-catalyzed cyclizations with diols and alkenols to form functionalized heterocycles. These reactions typically proceed via alkyne activation by gold catalysts, followed by nucleophilic attack and cyclization.
Representative Examples:
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| (E)-But-2-ene-1,4-diol | JohnPhosAuNTf2 (2.5%) | DCE, rt, 5 h | Methyl 2-(thiophen-2-yl)-4-vinyl-4,5-dihydrofuran-3-carboxylate | 79% |
| (E)-6-((t-BSDMS)oxy)hex-3-en-2-ol | BrettPhosAuNTf2 (2.5%) | DCE, 50°C → 110°C, 9 h | Methyl (E)-6-phenyl-4-(prop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylate | 82% |
| (Z)-But-2-ene-1,4-diol | JohnPhosAuNTf2 (2.5%) | DCE, rt, 5 h | Methyl 2-(2-phenyl-1,3-dioxepan-2-yl)acetate | 79% |
Key observations:
-
Solvent : Dichloroethane (DCE) is optimal for maintaining catalyst activity .
-
Temperature : Reactions often require a two-step temperature profile (e.g., 50°C for cyclopropane formation, 110°C for rearomatization) .
-
Substrate Scope : Alkenols with bulky protecting groups (e.g., t-butyldimethylsilyl) enhance regioselectivity .
Nucleophilic Conjugate Additions
The electron-deficient triple bond facilitates Michael additions, though direct data on Methyl 3-(thiophen-2-yl)propiolate is sparse. General trends for activated alkynes include:
| Nucleophile | Catalyst | Solvent | E/Z Ratio | Yield |
|---|---|---|---|---|
| Thiols | DBU (1%) | CHCl₃ | 34:66 | 100% |
| Amines | TBD (0.1%) | DMSO | 10:90 | 100% |
Mechanistic Note : Polar solvents (e.g., DMSO) stabilize enolate intermediates, favoring anti-addition pathways .
Amidosulfenylation
Iodine-mediated three-component reactions with disulfides and amines have been reported for methyl propiolate :
| Dis
Scientific Research Applications
1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Spirocyclic Compounds with Cyclopropane
- Target Compound: The spiro junction between cyclopropane and quinuclidine creates a rigid, three-dimensional structure. This contrasts with spiro[piperidine-4,2'-quinolines] (), where the piperidine and quinoline systems reduce strain compared to the cyclopropane-containing analog .
- 5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-3'-amine (): Shares a spirocyclic framework but replaces quinuclidine with a pyrazolo-oxazine system. This substitution alters electronic properties and solubility, as evidenced by its higher molecular weight (165.19 g/mol vs. ~165–180 g/mol for the target compound) .
Cyclopropane-Containing Amines
- (R)-Quinuclidin-3-amine (): A direct structural analog lacking the cyclopropane ring. The absence of cyclopropane reduces steric hindrance and strain, simplifying synthesis but limiting conformational rigidity .
- Cyclopropane-containing long-chain acetylenic alcohol (): Features a cyclopropane in a flexible side chain rather than a spiro system. This results in lower ring strain and distinct NMR signatures (e.g., δH −0.35 for cyclopropane protons) compared to the target compound’s fused system .
Physicochemical and Spectroscopic Properties
NMR Characterization
- Target Compound : Expected cyclopropane proton signals near δH 0.5–1.0 (cf. δH −0.35 in ’s side-chain cyclopropane) .
- Actaticas G (Compound 3, ) : Cyclopropane protons at δH 0.63 (m), with δC 15.8, highlighting the influence of adjacent electronegative groups .
Strain and Stability
- The spirocyclic cyclopropane in the target compound exhibits higher strain than non-spiro analogs like 1,2-disubstituted cyclopropane (). Computational studies () suggest that force field parameters for cyclopropane rings require refinement to model such strained systems accurately .
Computational and Theoretical Insights
Molecular dynamics simulations of cyclopropane-containing systems () reveal discrepancies between OPLS-AA force field predictions and quantum mechanics data, particularly in angle bending and torsional parameters. These findings underscore the need for tailored parameterization to model the target compound’s spiro architecture .
Biological Activity
1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic amines, which have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This article reviews the biological activity of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine, focusing on its synthesis, biological evaluation, and structure-activity relationships (SAR).
Synthesis
The synthesis of spirocyclic compounds like 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine typically involves cyclization reactions that form the spirocyclic structure. Various methods have been reported for synthesizing similar compounds, often utilizing cyclopropanation techniques or the reaction of suitable precursors under specific conditions.
Anticancer Activity
Several studies have evaluated the anticancer potential of spirocyclic compounds similar to 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine. For instance:
- Cell Line Studies : Compounds with similar structural motifs have shown promising activity against various cancer cell lines. For example, a study reported that certain spiro[cyclopropane-1,3'-indolin]-2' derivatives exhibited IC50 values less than 20 μM against multiple human cancer cell lines such as DU-145 (prostate cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism often involves induction of apoptosis through cell cycle arrest. Flow cytometric analysis has indicated that these compounds can lead to significant accumulation of cells in the G0/G1 phase and induce caspase-dependent apoptotic pathways .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6b | DU-145 | <20 | Apoptosis via G0/G1 arrest |
| 6u | MCF-7 | <20 | Apoptosis via G0/G1 arrest |
| 3b | HeLa | <10 | Apoptosis via cell cycle perturbation |
Neuroprotective Activity
Research has also suggested that spirocyclic compounds can exhibit neuroprotective properties. For example, derivatives of cyclopropyl oxindoles have been shown to protect neuronal cells from oxidative stress-induced apoptosis . The neuroprotective mechanism may involve modulation of signaling pathways related to cell survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine. Variations in substituents on the spirocyclic framework can significantly influence potency and selectivity against different biological targets. For instance:
- Substituent Effects : The presence of electron-donating or withdrawing groups can alter the electronic properties of the compound, affecting its interaction with biological macromolecules .
Case Study 1: Anticancer Activity
In a comprehensive study involving a library of spirocyclic compounds, several derivatives were screened against a panel of cancer cell lines. Notably, compounds with specific substitutions on the quinuclidine moiety demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of spirocyclic compounds in models of neurodegeneration. The results indicated that certain derivatives could significantly reduce neuronal death in vitro when exposed to neurotoxic agents .
Q & A
Q. How can AI accelerate the discovery of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Generative Models : Train neural networks on spiro compound libraries to propose structurally diverse analogs .
- Autonomous Labs : Implement robotic platforms for high-throughput screening of reaction conditions .
- Data Mining : Extract structure-activity relationships (SARs) from public databases (e.g., PubChem) to prioritize targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
